Uranium, bis(acetato)dioxo-, dihydrate
Overview
Description
Uranium, bis(acetato)dioxo-, dihydrate, also known as uranyl acetate dihydrate, is a coordination polymer with the chemical formula UO₂(CH₃CO₂)₂·2H₂O. It appears as yellow-green crystals and is known for its toxicity and mild radioactivity. This compound is extensively used in various laboratory tests and scientific research, particularly in electron microscopy as a negative stain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uranium, bis(acetato)dioxo-, dihydrate can be synthesized by reacting uranium dioxide (UO₂) with acetic acid (CH₃COOH) in the presence of water. The reaction typically involves dissolving uranium dioxide in acetic acid, followed by crystallization to obtain the dihydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of uranyl acetate dihydrate involves similar synthetic routes but on a larger scale. The process includes the careful handling of uranium compounds due to their radioactive nature. The production facilities are equipped with safety measures to protect workers and the environment from radiation exposure .
Chemical Reactions Analysis
Types of Reactions: Uranium, bis(acetato)dioxo-, dihydrate undergoes various chemical reactions, including:
Oxidation: The uranyl ion (UO₂²⁺) can be further oxidized under specific conditions.
Reduction: It can be reduced to lower oxidation states of uranium.
Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like zinc (Zn) or iron (Fe) in acidic conditions.
Substitution: Ligands such as chloride (Cl⁻) or nitrate (NO₃⁻) in aqueous solutions.
Major Products Formed:
Oxidation: Higher oxidation states of uranium compounds.
Reduction: Lower oxidation states of uranium, such as uranium(IV) compounds.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Uranium, bis(acetato)dioxo-, dihydrate has several scientific research applications:
Chemistry: Used as a reagent in coordination chemistry and for studying the properties of uranium compounds.
Biology: Extensively used as a negative stain in electron microscopy to enhance the contrast of biological specimens.
Medicine: Investigated for its potential use in radiopharmaceuticals and cancer treatment due to its radioactive properties.
Industry: Utilized in the production of uranium-based materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of uranium, bis(acetato)dioxo-, dihydrate primarily involves its ability to form coordination complexes. The uranyl ion (UO₂²⁺) acts as a central metal ion, coordinating with acetate ligands and water molecules. This coordination ability allows it to interact with various biological and chemical systems, making it useful in electron microscopy and other applications .
Comparison with Similar Compounds
Uranyl nitrate (UO₂(NO₃)₂): Another uranyl compound used in similar applications but with nitrate ligands.
Uranyl chloride (UO₂Cl₂): Used in coordination chemistry and as a precursor for other uranium compounds.
Uniqueness: Uranium, bis(acetato)dioxo-, dihydrate is unique due to its specific coordination with acetate ligands, which provides distinct properties such as solubility in water and its effectiveness as a negative stain in electron microscopy. Its dihydrate form also contributes to its stability and ease of handling in laboratory settings .
Properties
IUPAC Name |
acetic acid;dioxouranium;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.2H2O.2O.U/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);2*1H2;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQLPRJCUIATTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.O.O.O=[U]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O8U | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
541-09-3 (Parent) | |
Record name | Uranyl acetate dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
426.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6159-44-0 | |
Record name | Uranyl acetate dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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